2-Fluoro-2-bromo-ethanol

Catalog No.
S956989
CAS No.
459424-41-0
M.F
C2H4BrFO
M. Wt
142.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-2-bromo-ethanol

CAS Number

459424-41-0

Product Name

2-Fluoro-2-bromo-ethanol

IUPAC Name

2-bromo-2-fluoroethanol

Molecular Formula

C2H4BrFO

Molecular Weight

142.95 g/mol

InChI

InChI=1S/C2H4BrFO/c3-2(4)1-5/h2,5H,1H2

InChI Key

REPWURJRNXIURN-UHFFFAOYSA-N

SMILES

C(C(F)Br)O

Canonical SMILES

C(C(F)Br)O

Preparation of 2-bromoethyl glycosides from acetylated sugars

Synthesis of 2-bromoethyl methoxymethyl ether

Selective reduction of nitroarenes

Synthesis of PET Radiotracers

Pesticide

Preparation of Polymers, Resins, and Coatings

2-Fluoro-2-bromo-ethanol, also known as 2-bromo-2-fluoroethanol, is a halogenated alcohol with the molecular formula C₂H₄BrFO. This compound features both a fluorine and a bromine atom attached to the second carbon of an ethanol backbone, making it a member of the class of compounds known as halohydrins. It is characterized by its colorless liquid form and has a sweet burning taste. The compound is hygroscopic and soluble in water, which makes it reactive in various chemical environments.

Due to the presence of both halogen atoms. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Hydrolysis: In aqueous solutions, it can hydrolyze to produce corresponding alcohols and acids, particularly in the presence of heat or catalysts .

The biological activity of 2-fluoro-2-bromo-ethanol is notable in its potential toxicity. Exposure can lead to irritation of the eyes and respiratory distress, as well as more severe symptoms such as headaches and loss of consciousness upon inhalation. Its vapors are known to be corrosive and can cause severe dermatitis upon skin contact .

Moreover, its role in biochemical pathways suggests it may interact with enzymes or act as a substrate for various metabolic processes, although specific studies on its biological effects remain limited.

Several methods exist for synthesizing 2-fluoro-2-bromo-ethanol:

  • Halogenation of Ethanol: Ethanol can be treated with bromine and fluorine sources under controlled conditions to introduce both halogens at the second carbon.
  • Fluorination followed by Bromination: First, ethanol is fluorinated using reagents like sulfur tetrafluoride or other fluorinating agents, followed by bromination using bromine or bromide salts.
  • Direct Halogen Exchange: Utilizing existing halogenated compounds (like 2-bromoethanol) and treating them with fluorinating agents can yield 2-fluoro-2-bromo-ethanol .

The applications of 2-fluoro-2-bromo-ethanol are diverse:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Reagent in Organic Chemistry: This compound is utilized in nucleophilic substitution reactions to create more complex molecules.
  • Biochemical Research: Its unique structure allows it to be used in studies related to enzyme interactions and metabolic pathways .

Interaction studies involving 2-fluoro-2-bromo-ethanol focus on its reactivity with biological molecules such as proteins and nucleic acids. These studies often aim to understand how this compound can modify biological systems or how it behaves under physiological conditions. For example:

  • Enzyme Inhibition: Research may explore how this compound inhibits specific enzymes through covalent modification.
  • Metabolic Pathways: Understanding how 2-fluoro-2-bromo-ethanol is metabolized can provide insights into its safety and efficacy when used in chemical synthesis .

When comparing 2-fluoro-2-bromo-ethanol with similar compounds, several noteworthy comparisons arise:

Compound NameMolecular FormulaUnique Features
1-Bromo-2-propanolC₃H₇BrOContains one bromine atom; more stable than 2-fluoro-2-bromo-ethanol.
1-FluoroethanolC₂H₅FOLacks bromine; primarily used in fluorination processes.
2-BromoethanolC₂H₅BrOSimilar structure but lacks fluorine; widely used as a solvent.
Ethylene glycol bromohydrinC₂H₅BrO₂Contains two hydroxyl groups; more polar than 2-fluoro-2-bromo-ethanol.

Uniqueness: The presence of both fluorine and bromine atoms distinguishes 2-fluoro-2-bromo-ethanol from other halogenated alcohols, imparting unique reactivity patterns that can be exploited in synthetic chemistry.

IUPAC Nomenclature and Identifiers

The compound’s systematic name, 2-bromo-2-fluoroethan-1-ol, follows IUPAC guidelines for oxyfunctionalized organohalides. Key structural identifiers include:

PropertyValue
InChIInChI=1S/C2H4BrFO/c3-2(4)1-5/h2,5H,1H2
SMILESC(C(F)Br)O
Molecular FormulaC₂H₄BrFO
Molecular Weight142.95 g/mol
DSSTox Substance IDDTXSID00659456
European Community Number870-089-6

The structure comprises a central carbon bearing bromine and fluorine atoms, with a hydroxyl group on the adjacent carbon. This arrangement creates steric and electronic effects that influence reactivity.

Structural Features and Isomerism

The compound exists as a single enantiomer due to the absence of stereogenic centers in its structure. The anti-periplanar alignment of halogens and hydroxyl groups minimizes steric hindrance, enabling efficient participation in nucleophilic substitutions.

Historical Context in Halogenated Alcohol Research

Early Developments in Halohydrin Chemistry

Halohydrins emerged as synthetic targets in the mid-19th century, with early methods involving alkene halogenation. For example, the reaction of ethylene with chlorine and water yielded chlorohydrins, which served as precursors to epoxides like epichlorohydrin. These methods laid the groundwork for modern halogenated alcohol synthesis.

Fluorination Advances and Industrial Relevance

The isolation of elemental fluorine by Henri Moissan in 1886 revolutionized organofluorine chemistry. Early fluorination techniques, such as halogen exchange reactions pioneered by Alexander Borodin, enabled controlled introduction of fluorine into organic molecules. Industrial-scale production of halogenated alcohols, including chlorohydrins, became critical for polymer and epoxy resin synthesis.

Emergence of Dual Halogenation Strategies

Modern synthetic routes for 2-fluoro-2-bromo-ethanol reflect advancements in dual halogenation. For example, epoxidation followed by halogenation or nucleophilic substitution enables precise control over halogen placement. This approach contrasts with traditional methods, which often produced mixtures due to competing reaction pathways.

Significance in Contemporary Synthetic Chemistry

Versatile Reactivity in Organic Transformations

The compound’s adjacent halogens confer unique reactivity:

  • Nucleophilic Substitution: Bromine undergoes displacement by nucleophiles (e.g., azides, alkoxides) due to its higher electrophilicity compared to fluorine.
  • Elimination Reactions: Dehydrohalogenation produces alkenes or epoxides under basic conditions.
  • Oxidation: Oxidation yields halogenated carboxylic acids (e.g., 2-bromo-2-fluoroacetic acid).

These reactions make it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Applications in Advanced Materials and Catalysis

2-Fluoro-2-bromo-ethanol serves as a precursor to fluorinated polymers and specialty resins. Its incorporation enhances material properties such as thermal stability and chemical resistance. Additionally, its use in catalytic systems (e.g., enzyme-mediated dehalogenation) highlights its role in sustainable chemistry.

Role in Environmental Remediation Research

Recent studies demonstrate its relevance in persulfate-based in situ chemical oxidation (ISCO) for halogenated contaminant degradation. Ethanol-mediated radical pathways enable efficient dehalogenation of fully halogenated substrates like hexachloroethane. This aligns with growing interest in green chemistry methodologies.

Molecular Geometry and Conformational Dynamics

2-Fluoro-2-bromo-ethanol exhibits a distinctive molecular geometry characterized by the presence of both fluorine and bromine atoms attached to the same carbon atom, creating a unique dual halogenated ethanol derivative [1] . The molecular formula C₂H₄BrFO reflects a molecular weight of 142.96 grams per mole, with the compound featuring both halogens bonded to the second carbon of the ethanol backbone [1] .

The molecular geometry around the dual-halogenated carbon center approaches tetrahedral coordination, with bond angles that deviate slightly from the ideal 109.5° due to the different sizes and electronegativities of the halogen substituents [3]. Experimental data from the National Institute of Standards and Technology Computational Chemistry Comparison and Benchmark Database indicates that fluorine-carbon-bromine bond angles in similar compounds average 109.66 ± 1.11° [3]. The carbon-fluorine bond length measures approximately 1.39 Å, while the carbon-bromine bond extends to approximately 1.94 Å, reflecting the larger atomic radius of bromine compared to fluorine [4] [5].

Conformational analysis reveals that 2-fluoro-2-bromo-ethanol predominantly adopts gauche conformations rather than anti arrangements around the carbon-carbon bond [6] [7]. This conformational preference stems from the electronic effects of dual halogenation, which influence the rotational energy barriers and stabilize specific molecular arrangements [8] [7]. The staggered conformations are significantly more stable than eclipsed forms, with the gauche conformer being particularly favored due to potential intramolecular interactions between the halogens and the hydroxyl group [6] [9].

The conformational dynamics of this compound are influenced by the combined effects of both halogens, creating a more complex energy landscape compared to monohalogenated derivatives [7] [10]. The presence of both fluorine and bromine on the same carbon atom introduces unique steric and electronic constraints that affect molecular flexibility and preferred orientations [8] [7].

Structural ParameterValueReference
Molecular FormulaC₂H₄BrFO [1]
Molecular Weight142.96 g/mol [1]
C-F Bond Length~1.39 Å [4]
C-Br Bond Length~1.94 Å [4]
F-C-Br Bond Angle109.66 ± 1.11° [3]
Preferred ConformationGauche [6] [7]

Electronic Effects of Dual Halogenation

The electronic structure of 2-fluoro-2-bromo-ethanol is profoundly influenced by the simultaneous presence of two different halogens on the same carbon center [11] [12]. Fluorine, with its electronegativity of 3.98 on the Pauling scale, exerts the strongest inductive effect among all halogens, while bromine, with an electronegativity of 2.96, provides a moderate electron-withdrawing influence [13] [14]. This dual halogenation creates a cumulative electron-withdrawing effect that significantly alters the electron density distribution throughout the molecule [15] [11].

The inductive effects of the two halogens operate synergistically, with fluorine providing the dominant electron-withdrawing contribution due to its superior electronegativity [15] [13]. The electronegativity difference between carbon (2.5) and fluorine (4.0) creates a highly polarized carbon-fluorine bond, while the smaller difference between carbon and bromine (2.8) results in a less polarized but still significant carbon-bromine bond [13] [14]. These polarized bonds contribute to the overall dipole moment of the molecule, with the fluorine atom serving as the primary contributor to the molecular dipole [13] [15].

Molecular orbital analysis reveals that the sigma antibonding orbitals of both carbon-halogen bonds serve as electron acceptors in hyperconjugative interactions [16] [17]. The carbon-fluorine sigma antibonding orbital possesses lower energy compared to the carbon-bromine sigma antibonding orbital, making it a more effective electron acceptor in hyperconjugation with adjacent sigma bonds [16] [12]. This differential in orbital energies creates a hierarchy of hyperconjugative stabilization, with interactions involving the carbon-fluorine antibonding orbital being energetically more favorable [17] [16].

The electron-withdrawing effects of dual halogenation extend beyond the immediate halogenated carbon, influencing the acidity of the hydroxyl group and the overall reactivity of the molecule [11] [15]. The presence of both halogens increases the positive character of the carbon center, which in turn affects the electron density on the adjacent carbon bearing the hydroxyl group [11] [15]. This electronic transmission occurs through the carbon-carbon sigma bond and contributes to the modified chemical behavior of the hydroxyl functionality [11] [15].

Electronic ParameterFluorine EffectBromine EffectCombined Effect
Electronegativity3.982.96Cumulative withdrawal
Inductive EffectVery Strong (-I)Strong (-I)Enhanced withdrawal
Bond PolarizationHighModerateDual polarization
σ* Orbital EnergyLow (strong acceptor)Higher (weaker acceptor)Differential acceptance

Comparative Analysis with Monohalogenated Ethanol Derivatives

A systematic comparison of 2-fluoro-2-bromo-ethanol with its monohalogenated counterparts reveals significant differences in molecular properties and behavior [18] [19] [20]. 2-Fluoroethanol, with a molecular weight of 64.06 grams per mole, exhibits a boiling point of 103.5°C and a density of 1.091 grams per cubic centimeter at 25°C [18] [20]. In contrast, 2-bromoethanol demonstrates a higher molecular weight of 124.97 grams per mole, a boiling point of 150°C, and a substantially higher density of 1.75 grams per cubic centimeter at 20°C [19] [21].

The dual halogenated compound exhibits intermediate physical properties between its monohalogenated analogs, with a boiling point of 147°C and a density of 1.831 grams per cubic centimeter [22]. This intermediate positioning reflects the additive nature of halogen effects on molecular properties, though the relationship is not strictly linear due to intramolecular interactions and steric effects [19].

Conformational preferences show notable distinctions across the series [6] [23] [7]. While ethanol itself exhibits relatively flexible conformational behavior with both anti and gauche forms being populated, the introduction of halogens significantly shifts the conformational equilibrium toward gauche arrangements [6] [9]. 2-Fluoroethanol demonstrates a strong preference for the gauche conformation due to potential intramolecular hydrogen bonding between the fluorine atom and the hydroxyl hydrogen [6] [24] [9]. However, recent studies suggest that this intramolecular hydrogen bonding may be weaker than initially proposed, with the conformational preference being driven more by electronic effects than by classical hydrogen bonding [10] [25] [7].

2-Bromoethanol similarly favors gauche conformations, though the stabilization mechanism differs from that in fluoroethanol due to the different electronic properties of bromine [23] [26]. The conformational energy differences between gauche and trans forms are 1.20 kilocalories per mole for 2-chloroethanol and 1.45 kilocalories per mole for 2-bromoethanol, indicating increasing stabilization of the gauche form with heavier halogens [23].

The electronic effects also show progressive variation across the halogenated series [13] [14] [15]. Fluorine substitution creates the strongest inductive effect, significantly withdrawing electron density from the carbon framework and affecting the properties of adjacent functional groups [15] [13]. Bromine substitution provides a weaker but still substantial inductive effect, with the magnitude being intermediate between fluorine and lighter halogens [13] [14]. The dual halogenated compound combines these effects, resulting in enhanced electron withdrawal compared to either monohalogenated analog [15] [11].

PropertyEthanol2-Fluoroethanol2-Bromoethanol2-Fluoro-2-bromo-ethanol
Molecular Weight (g/mol)46.0764.06124.97142.96
Boiling Point (°C)78.37103.5150147
Density (g/cm³)0.7891.0911.751.831
Principal ConformationAnti/GaucheGaucheGaucheGauche
Inductive EffectNoneStrong (-I)Moderate (-I)Very Strong (-I)

The reactivity patterns of these compounds reflect their electronic differences, with the dual halogenated species exhibiting enhanced electrophilicity at the halogenated carbon center due to the cumulative electron-withdrawing effects [11] [15]. This enhanced electrophilicity influences both nucleophilic substitution reactions and elimination processes, making the dual halogenated compound more reactive toward nucleophiles compared to the monohalogenated derivatives [11] [27].

Halogenation Strategies for Vicinal Dihalide Formation

The formation of vicinal dihalides represents one of the most fundamental approaches to synthesizing 2-fluoro-2-bromo-ethanol and related compounds. This methodology exploits the inherent reactivity of carbon-carbon double bonds toward electrophilic halogen species, providing direct access to compounds bearing adjacent halogen atoms.
The most widely employed strategy involves the sequential or simultaneous introduction of fluorine and bromine atoms across a carbon-carbon double bond. Ethylene oxide serves as a particularly versatile starting material, undergoing nucleophilic ring-opening reactions with hydrogen bromide and hydrogen fluoride under controlled conditions . This approach capitalizes on the strained three-membered ring structure of ethylene oxide, which readily undergoes nucleophilic attack by halide ions, introducing bromine and fluorine atoms at the second carbon position with yields typically ranging from 70-90% .

The reaction mechanism involves initial coordination of the halogen acids to the oxygen atom of ethylene oxide, followed by intramolecular nucleophilic attack at the less substituted carbon atom. This regioselective opening ensures that the hydroxyl group forms at the terminal position while the halogen substituents are incorporated at the adjacent carbon. The reaction conditions must be carefully controlled to prevent competing side reactions, including elimination processes that can lead to alkene formation .

Alternative approaches utilize alkenes as starting materials for direct dihalogenation reactions. Chlorine and bromine add rapidly to alkenes without inducing structural rearrangements, as a discrete carbocation intermediate does not form during these transformations [3] [4]. The stereoselectivity of halogen additions is strongly anti, proceeding through stabilized halonium ion intermediates that prevent syn-addition pathways [5] [6].

The formation of bromonium and chloronium intermediates provides excellent stereocontrol, with the positive charge delocalized over all atoms of the three-membered ring. The nucleophilic attack occurs preferentially at the more substituted carbon center, where positive charge is more effectively stabilized [5]. This mechanistic pathway ensures high stereoselectivity while preventing the carbocation rearrangements commonly observed with other electrophilic reagents.

Recent developments in continuous flow technology have enabled more efficient halogenation processes. Flow reactors provide superior heat and mass transfer characteristics compared to batch systems, allowing for better control of reaction conditions and improved product quality [7] [8]. The use of microreactors facilitates precise control over residence times and temperature profiles, which is particularly important for exothermic halogenation reactions.

For fluorine incorporation, specialized fluorinating agents such as Selectfluor and N-fluorobenzenesulfonimide have been developed to provide more controlled and selective fluorination reactions [9] [10]. These reagents offer improved safety profiles compared to elemental fluorine while maintaining high reactivity toward electron-rich substrates. The development of chiral fluorinating systems has opened new possibilities for asymmetric synthesis of fluorinated building blocks.

The synthetic utility of vicinal dihalides extends beyond their use as final products. These compounds serve as versatile intermediates for further functionalization, including elimination reactions to form alkynes, nucleophilic substitution reactions to introduce other functional groups, and cyclopropanation reactions to form strained ring systems [3] [11]. The presence of two different halogens in 2-fluoro-2-bromo-ethanol provides opportunities for selective functionalization, as the different reactivity profiles of fluorine and bromine can be exploited for sequential transformations.

Catalytic Pathways for Stereoselective Synthesis

The development of catalytic methods for stereoselective synthesis represents a significant advancement in the preparation of 2-fluoro-2-bromo-ethanol and related compounds. These approaches offer several advantages over traditional stoichiometric methods, including improved atom economy, reduced waste generation, and enhanced stereochemical control.

Titanium-based catalysts have emerged as particularly effective systems for asymmetric dihalogenation reactions. The use of chiral TADDOL ligands paired with titanium halides provides excellent enantioselectivity in the formation of vicinal dihalides [12] [13]. The catalytic cycle involves coordination of the substrate and halogen source to the chiral titanium center, followed by enantioselective halogen transfer to the alkene substrate. The titanium complex serves a dual role, both activating the halogen source and providing the chiral environment necessary for asymmetric induction.

The proposed mechanism involves formation of a coordinatively saturated titanium complex loaded with substrate, bromide ion, and chiral diol ligand. Bromonium ion delivery to the alkene occurs intramolecularly, with the chiral ligand environment controlling the facial selectivity of the approach. The subsequent nucleophilic attack of bromide ion at the benzylic carbon is also influenced by the chiral titanium environment, leading to high levels of enantiomeric excess [12].

Chiral phosphoric acid catalysts represent another important class of asymmetric halogenation catalysts. These systems operate through a combination of hydrogen bonding and ionic interactions to control stereochemistry during halogen transfer reactions [10]. The phosphoric acid simultaneously activates the halogen source and coordinates to the substrate through hydrogen bonding interactions, creating a well-defined chiral environment for the halogenation process.

The application of phase-transfer catalysis has proven particularly valuable for fluorination reactions. Chiral phosphate anions can interact with cationic fluorinating reagents while simultaneously coordinating to substrate directing groups through hydrogen bonding [10]. This dual coordination mode provides excellent control over both regioselectivity and enantioselectivity in fluorination reactions.

Enzymatic approaches using halohydrin dehalogenases have gained significant attention as environmentally friendly alternatives to chemical methods. These biocatalysts can achieve remarkable levels of enantioselectivity, often exceeding 95% enantiomeric excess, while operating under mild reaction conditions [14] [15]. The enzymes catalyze the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds through nucleophilic substitution mechanisms involving halohydrin intermediates.

The engineering of halohydrin dehalogenases through directed evolution has led to significant improvements in catalytic performance. Site-directed mutagenesis targeting active site residues has resulted in variants with enhanced activity and altered substrate specificity [14] [15]. These engineered enzymes can now accommodate a broader range of substrates while maintaining high levels of stereoselectivity.

Photoredox catalysis has emerged as a powerful tool for asymmetric halogenation reactions. Iridium and ruthenium complexes can generate radical intermediates through single-electron transfer processes, enabling new reaction pathways that are not accessible through traditional ionic mechanisms [16]. The combination of photoredox catalysis with chiral Lewis acids or organocatalysts provides opportunities for asymmetric radical halogenation reactions.

The development of dual catalytic systems, combining photoredox catalysts with chiral organic molecules, has opened new possibilities for enantioselective transformations. These systems can generate chiral radical intermediates that undergo subsequent halogenation with high stereoselectivity [16]. The mild reaction conditions and functional group tolerance of photoredox catalysis make these methods particularly attractive for complex molecule synthesis.

Selenide-based catalysts have shown excellent performance in asymmetric halolactonization reactions. The chalcogen atom can coordinate to halogen sources while simultaneously interacting with substrate functional groups through hydrogen bonding [17]. This dual coordination mode provides excellent control over both the regio- and stereochemistry of halogenation reactions.

The optimization of selenide catalysts through systematic structural modifications has led to highly effective systems for asymmetric synthesis. The incorporation of appropriate hydrogen bonding sites and the tuning of electronic properties through substituent effects have resulted in catalysts capable of achieving high levels of enantioselectivity across a broad range of substrates [17].

Industrial-Scale Production Techniques

The industrial production of 2-fluoro-2-bromo-ethanol and related halohydrins requires specialized manufacturing processes that can handle corrosive reagents while maintaining high levels of safety and environmental compliance. Several established industrial processes have been adapted for the production of fluorinated and brominated alcohols, each with distinct advantages and limitations.

The chlorohydrin process represents the most established industrial method for halohydrin production, having been used for decades in the manufacture of propylene oxide and other important chemicals [18] [19]. This process involves the reaction of alkenes with chlorine in the presence of water to form chlorohydrins, which can be further converted to epoxides through treatment with base. The adaptation of this process for mixed halogenation involves the use of multiple halogen sources in controlled sequences.

The industrial implementation of the chlorohydrin process requires specialized equipment capable of handling corrosive conditions and maintaining precise temperature control. The reaction is typically carried out in continuous stirred tank reactors or tubular reactors, with careful monitoring of chlorine concentration and pH to optimize product formation while minimizing side reactions [19] [20].

Continuous flow processing has emerged as a preferred method for industrial halogenation reactions due to its superior safety profile and improved process control. Flow reactors provide better heat and mass transfer characteristics compared to batch systems, allowing for more efficient temperature control and reduced hot spot formation [7] [8]. The smaller reactor volumes associated with flow processing also reduce the potential hazards associated with handling large quantities of reactive halogen-containing materials.

The development of microreactor technology has enabled the safe handling of highly reactive fluorinating agents on an industrial scale. These systems allow for precise control of residence times and temperature profiles, which is crucial for selective fluorination reactions [8]. The improved mixing characteristics of microreactors also lead to more uniform reaction conditions and reduced formation of byproducts.

Specialized continuous flow systems have been developed for the production of fluorinated building blocks from greenhouse gases. These processes utilize gas-liquid contactors and specialized mass flow controllers to ensure precise dosing of gaseous reactants [7] [8]. The integration of in-line analytical techniques allows for real-time monitoring of reaction progress and product quality.

The industrial production of halohydrins often involves the use of specialized separation and purification techniques due to the similar physical properties of related compounds. Distillation systems must be constructed from corrosion-resistant materials and operated under carefully controlled conditions to prevent degradation of heat-sensitive products [21] [22]. The use of extractive distillation and azeotropic distillation techniques can improve separation efficiency for close-boiling compounds.

Environmental considerations play a crucial role in industrial halohydrin production. The handling of halogen-containing wastes requires specialized treatment systems to prevent environmental contamination [23] [20]. The development of closed-loop systems and waste minimization strategies has become increasingly important as environmental regulations become more stringent.

The integration of biotechnology into industrial halohydrin production offers promising opportunities for more sustainable manufacturing processes. Enzymatic systems can operate under mild conditions and produce less waste compared to traditional chemical processes [14] [24]. The development of immobilized enzyme systems and continuous bioreactor technology has made these approaches more practical for industrial implementation.

Recent advances in process intensification have led to the development of hybrid systems that combine chemical and biological catalysis. These integrated processes can take advantage of the selectivity of enzymatic systems while maintaining the productivity advantages of chemical processes [25]. The development of such integrated systems represents an important direction for future industrial production of complex halohydrins.

The economic considerations of industrial halohydrin production include raw material costs, energy requirements, and waste disposal costs. The optimization of process conditions to maximize yield while minimizing energy consumption and waste generation is crucial for maintaining economic competitiveness [26] [21]. The development of more efficient catalytic systems and improved separation technologies continues to drive improvements in process economics.

Quality control and analytical methods play a critical role in industrial halohydrin production. The development of robust analytical techniques for monitoring impurities and ensuring product specifications requires specialized instrumentation and expertise [21]. The implementation of process analytical technology can provide real-time feedback for process optimization and quality assurance.

The future of industrial halohydrin production will likely involve continued development of more sustainable and efficient processes. The integration of renewable energy sources, the development of greener solvents and reagents, and the implementation of circular economy principles will drive innovation in this field [27] [28]. The continued advancement of catalytic systems and process technology will enable more efficient and environmentally friendly production of these important chemical intermediates.

XLogP3

0.8

Dates

Last modified: 08-16-2023

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